

ARRY-382 (Tucatinib): A Comparative Analysis of Tyrosine Kinase Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ARRY-382

Cat. No.: B1574561

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

ARRY-382, also known as tucatinib, is a potent, oral, and reversible tyrosine kinase inhibitor (TKI) highly selective for the Human Epidermal Growth Factor Receptor 2 (HER2). This high selectivity is a key differentiating feature, minimizing off-target effects that can lead to increased toxicities associated with less selective HER2 inhibitors. This guide provides a comparative analysis of **ARRY-382**'s cross-reactivity with other tyrosine kinases, supported by experimental data and detailed methodologies.

Quantitative Comparison of Kinase Inhibition

The selectivity of **ARRY-382** for HER2 has been demonstrated in both biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) and binding affinity (K_d) values for **ARRY-382** against members of the HER family of receptor tyrosine kinases, alongside data for other well-known TKIs for comparison.

Table 1: Biochemical Inhibition of HER Family Kinases

Kinase	ARRY-382 (Tucatinib) IC50 (nmol/L)	Lapatinib IC50 (nmol/L)	Neratinib IC50 (nmol/L)
HER2	6.9[1]	46[1]	2[1]
EGFR (HER1)	449[1]	36[1]	21[1]
HER4	310[1]	Not Specified	Not Specified

Table 2: Binding Affinity (Kd) for HER Family Receptors

Kinase	ARRY-382 (Tucatinib) Kd (nmol/L)	Lapatinib Kd (nmol/L)	Neratinib Kd (nmol/L)
HER2	0.2[2]	3.5[2]	Not Specified
EGFR (HER1)	61[2]	1.3[2]	0.6
HER3	>2000[2]	>2000[2]	Not Specified
HER4	225[2]	13.5[2]	Not Specified

The data clearly indicates that **ARRY-382** is significantly more potent against HER2 compared to EGFR and HER4, with negligible binding to HER3.[1][2] This selectivity is in contrast to lapatinib and neratinib, which exhibit more potent inhibition of EGFR.[1]

A broader screening of **ARRY-382** against a panel of 223 kinases confirmed its high selectivity, with minimal inhibition of other kinases observed at a concentration of 1 μ mol/L.[1] Furthermore, a blinded screen against 51 receptor and non-receptor tyrosine kinases identified HER2 and EGFR as the only kinases significantly inhibited by tucatinib in competitive binding assays.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited to characterize the kinase selectivity of **ARRY-382**.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **ARRY-382** against purified tyrosine kinases.

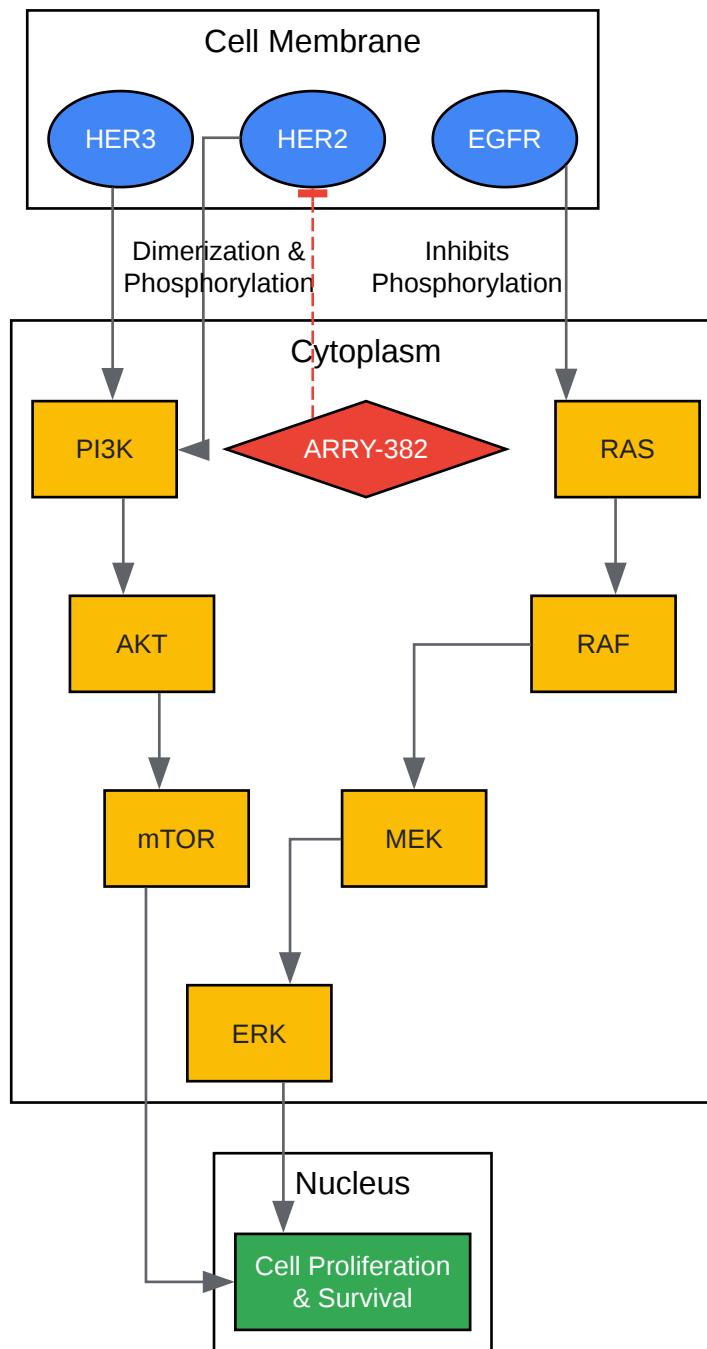
Methodology:

- **Reaction Setup:** The kinase reaction is performed in a multi-well plate. Each well contains the purified kinase (e.g., recombinant HER2, EGFR), a suitable substrate (e.g., poly(Glu,Tyr) peptide), and ATP in a kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).
- **Inhibitor Addition:** A serial dilution of **ARRY-382** is added to the wells to achieve a range of final concentrations. A control with no inhibitor (vehicle only) is included.
- **Kinase Reaction Initiation:** The reaction is initiated by the addition of the enzyme or ATP.
- **Incubation:** The plate is incubated at a controlled temperature (e.g., 25°C) for a specific duration to allow the enzymatic reaction to proceed.
- **ADP Detection:**
 - **ATP Depletion:** An ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP.
 - **ADP to ATP Conversion:** A Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP.
- **Luminescence Measurement:** The newly synthesized ATP is quantified using a luciferase/luciferin reaction that produces a luminescent signal. The luminescence is measured using a plate reader.
- **Data Analysis:** The luminescent signal is proportional to the kinase activity. The percentage of inhibition at each **ARRY-382** concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.[\[1\]](#)

Cellular Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

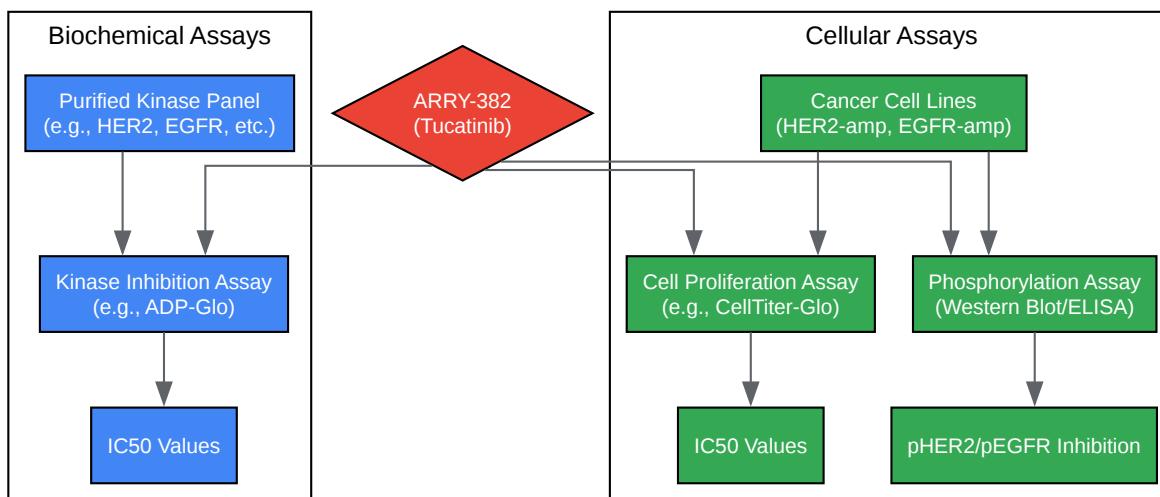
Objective: To assess the cytotoxic effect of **ARRY-382** on cancer cell lines with varying HER2 and EGFR expression levels.


Methodology:

- Cell Seeding: Cancer cells (e.g., HER2-amplified BT-474 cells, EGFR-amplified A431 cells) are seeded into 96-well plates and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a serial dilution of **ARRY-382**. Control wells with vehicle (DMSO) are included.
- Incubation: The plates are incubated for a set period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO2).
- ATP Measurement:
 - The CellTiter-Glo® Reagent is added to each well. This reagent lyses the cells and provides the necessary components for a luciferase reaction.
 - The plate is mixed on an orbital shaker to ensure complete cell lysis and signal generation.
 - After a brief incubation to stabilize the luminescent signal, the luminescence is measured using a plate reader.
- Data Analysis: The luminescent signal is proportional to the number of viable cells. The percentage of cell viability at each **ARRY-382** concentration is calculated relative to the vehicle control. The IC50 value is determined from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the HER2 signaling pathway and the experimental workflow for assessing kinase selectivity.


HER2 Signaling and ARRY-382 Inhibition

[Click to download full resolution via product page](#)

HER2 Signaling and ARRY-382 Inhibition

Experimental Workflow for Kinase Selectivity Profiling

[Click to download full resolution via product page](#)

Kinase Selectivity Profiling Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Item - Supplementary Table from Tucatinib has Selective Activity in HER2-Positive Cancers and Significant Combined Activity with Approved and Novel Breast Cancer Targeted Therapies - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [ARRY-382 (Tucatinib): A Comparative Analysis of Tyrosine Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1574561#cross-reactivity-of-arry-382-with-other-tyrosine-kinases>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com